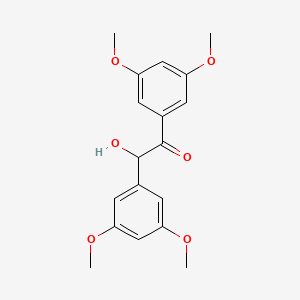![molecular formula C11H7N3O B15162550 1H,2H-Pyrimido[4,5-B]quinolin-2-one CAS No. 189765-09-1](/img/structure/B15162550.png)
1H,2H-Pyrimido[4,5-B]quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,2H-Pyrimido[4,5-B]quinolin-2-one is a heterocyclic aromatic organic compound characterized by a fused pyrimido[4,5-b]quinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H,2H-Pyrimido[4,5-B]quinolin-2-one can be synthesized through several synthetic routes. One common method involves the condensation of quinoline derivatives with barbituric acid or thiobarbituric acid in the presence of amines and aldehydes[_{{{CITATION{{{1{Review: synthesis and anticancer activity of pyrimido[4,5- b ...](https://link.springer.com/article/10.1007/s11696-024-03316-6). Another approach utilizes 6-aminouracils, aldehydes, and cyclohexanone derivatives in a multi-component one-pot reaction[{{{CITATION{{{_1{Review: synthesis and anticancer activity of pyrimido4,5- b .... These reactions typically require specific reaction conditions, such as controlled temperature and pH, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1H,2H-Pyrimido[4,5-B]quinolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Review: synthesis and anticancer activity of pyrimido4,5- b .... These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: This compound has shown promising antitumor and anticancer activities[_{{{CITATION{{{_2{Synthesis and in vitro antitumor activity of new quinoline, pyrimido 4,5-. It has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis.
Biology: Research has explored the compound's role in modulating biological pathways and its potential as a therapeutic agent for various diseases.
Materials Science: The unique structural properties of 1H,2H-Pyrimido[4,5-B]quinolin-2-one make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Wirkmechanismus
1H,2H-Pyrimido[4,5-B]quinolin-2-one is structurally similar to other quinoline and pyrimidoquinoline derivatives, such as quinoline, [1,2,3]triazino[4,5-b]quinoline, and [1,2,4]triazolo[2′,3′:3,4]pyrimido[6,5-b]quinoline[_{{{CITATION{{{_2{Synthesis and in vitro antitumor activity of new quinoline, pyrimido 4,5-. These compounds share common structural motifs but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Vergleich Mit ähnlichen Verbindungen
Quinoline
[1,2,3]Triazino[4,5-b]quinoline
[1,2,4]Triazolo[2′,3′:3,4]pyrimido[6,5-b]quinoline
Eigenschaften
CAS-Nummer |
189765-09-1 |
|---|---|
Molekularformel |
C11H7N3O |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
1H-pyrimido[4,5-b]quinolin-2-one |
InChI |
InChI=1S/C11H7N3O/c15-11-12-6-8-5-7-3-1-2-4-9(7)13-10(8)14-11/h1-6H,(H,12,13,14,15) |
InChI-Schlüssel |
RSOUYDHGTVTMCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=NC(=O)NC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)
![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)


![N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine](/img/structure/B15162495.png)
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)




![Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)-](/img/structure/B15162542.png)


